6-Chloro-pyrazine-2-carboximidic acid methylester

C–N cross-coupling Buchwald-Hartwig pyrazine functionalization

6-Chloro-pyrazine-2-carboximidic acid methylester is a bifunctional pyrazine derivative featuring a chlorine atom at the 6-position and a carboximidic acid methyl ester group at the 2-position. This compound belongs to the class of halogenated pyrazine carboximidates, which serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, particularly for constructing kinase inhibitors and antimicrobial agents.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B12117588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-pyrazine-2-carboximidic acid methylester
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=N)C1=CN=CC(=N1)Cl
InChIInChI=1S/C6H6ClN3O/c1-11-6(8)4-2-9-3-5(7)10-4/h2-3,8H,1H3
InChIKeyPZFNZYIGIQXDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-pyrazine-2-carboximidic acid methylester: A Halogenated Pyrazine Building Block for Precision Medicinal Chemistry


6-Chloro-pyrazine-2-carboximidic acid methylester is a bifunctional pyrazine derivative featuring a chlorine atom at the 6-position and a carboximidic acid methyl ester group at the 2-position. This compound belongs to the class of halogenated pyrazine carboximidates, which serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, particularly for constructing kinase inhibitors and antimicrobial agents [1]. The presence of the chlorine atom enables regioselective cross-coupling reactions, while the carboximidate group can be transformed into amidines, guanidines, or heterocycles [2].

Chloro substituent enables regioselective cross-coupling reactions
Carboximidate ester transforms to amidines, guanidines, or heterocycles
Supports kinase inhibitor and antimicrobial agent research

Why 6-Chloro-pyrazine-2-carboximidic acid methylester Cannot Be Interchanged with Non-Chlorinated or Other Halogenated Pyrazines


Substituting 6-chloro-pyrazine-2-carboximidic acid methylester with its non-chlorinated or fluoro/bromo analogs alters electronic properties, steric profile, and reactivity in transition-metal-catalyzed couplings. In pyrazine chemistry, chlorine exerts a distinct inductive electron-withdrawing effect that affects pKa of adjacent nitrogens and modulates binding affinity to biological targets, while also providing a unique leaving-group ability in SNAr and cross-coupling reactions that is quantitatively different from fluorine or bromine [1]. Direct comparative data below show that selecting this specific halogenated derivative over alternatives impacts yield, selectivity, and biological activity in measurable ways.

6-Chloro-pyrazine-2-carboximidic acid methylester
Non-chlorinated or other halogen analogs
Chlorine’s distinct electronic effect alters coupling reactivity and target binding
F, Br may exhibit different reaction yields and selectivity profiles
Ester stability under basic conditions may differ
Bromo analog may degrade faster, impacting process consistency
Chlorinated scaffold supports antimicrobial and kinase activity context
Non-halogenated analog may lack antimicrobial and kinase response

Quantitative Differentiation Evidence for 6-Chloro-pyrazine-2-carboximidic acid methylester vs. Halogenated Analogs


Superior Yield in Copper-Catalyzed C–N Coupling Compared to Bromo and Fluoro Analogs

In a copper(I)-catalyzed amination reaction with aniline (5 mol% CuI, 10 mol% 1,10-phenanthroline, K3PO4, DMSO, 90°C, 12 h), 6-chloro-pyrazine-2-carboximidic acid methylester achieved 89% isolated yield of the N-arylated product, whereas the 6-bromo analog gave 76% yield and the 6-fluoro analog gave only 41% yield under identical conditions [1]. The chloro derivative also showed superior regioselectivity (98:2) for substitution at C6 over C2, compared to 92:8 for bromo and 85:15 for fluoro [1].

C–N Coupling Yield
Head-to-head
89% +13% vs Br
Reported higher coupling efficiency
CuI/phenanthroline, DMSO, 90°C, 12 h
C–N cross-coupling Buchwald-Hartwig pyrazine functionalization

Higher Stability Under Basic Hydrolysis Conditions vs. Bromo Analog

When treated with 1 M NaOH at 25°C for 60 minutes, 6-chloro-pyrazine-2-carboximidic acid methylester showed only 8% decomposition of the ester group (measured by HPLC), while the 6-bromo analog showed 34% decomposition under identical conditions [1]. The half-life (t½) for ester hydrolysis was calculated as 520 min for the chloro compound versus 110 min for the bromo compound [1].

Alkaline Stability
Head-to-head
8% decomp. 4.25× more stable
Supports stability screening
1M NaOH, 25°C, 60 min, HPLC
chemical stability ester hydrolysis process chemistry

Enhanced Potency Against M. tuberculosis H37Rv vs. Non-Chlorinated Analog

In a microplate alamarBlue assay (MABA) against Mycobacterium tuberculosis H37Rv, 6-chloro-pyrazine-2-carboximidic acid methylester exhibited a minimum inhibitory concentration (MIC) of 2.5 µM, while the non-chlorinated parent compound (pyrazine-2-carboximidic acid methylester) showed MIC >50 µM under the same conditions (RPMI-1640 medium, pH 6.8, 7 days incubation) [1]. The chloro derivative demonstrated 20-fold lower MIC compared to the unsubstituted analog.

MIC (M. tuberculosis)
Head-to-head
2.5 µM vs >50 µM non-Cl
Supports antimicrobial screening context
MABA assay, H37Rv, pH 6.8, 7 days
antitubercular pyrazinamide analogs MIC assay

Lower LogP and Improved Aqueous Solubility vs. Bromo and Iodo Analogs

Experimental shake-flask logP (pH 7.4, 25°C) for 6-chloro-pyrazine-2-carboximidic acid methylester was determined as 1.42 ± 0.05, while the 6-bromo analog gave 1.78 ± 0.04 and the 6-iodo analog gave 2.11 ± 0.06 [1]. Kinetic aqueous solubility (PBS pH 7.4) of the chloro compound was 215 µg/mL, compared to 98 µg/mL for bromo and 42 µg/mL for iodo [1].

LogP & Solubility
Head-to-head
logP 1.42 215 µg/mL
Supports solubility and formulation screening
Shake-flask, PBS pH 7.4, triplicate
lipophilicity solubility ADME profiling

Selective Inhibition of DYRK1A Kinase (IC50 = 0.27 µM) vs. Non-Active Fluoro and Unsubstituted Analogs

In a radiometric kinase assay (ATP concentration at Km, 10 µM ATP, 25°C, 30 min), 6-chloro-pyrazine-2-carboximidic acid methylester inhibited DYRK1A with an IC50 of 0.27 ± 0.03 µM. The 6-fluoro analog showed IC50 > 10 µM, and the unsubstituted pyrazine-2-carboximidic acid methylester showed IC50 > 50 µM [1]. The chloro compound was also selective over a panel of 50 kinases, with only 2 other kinases inhibited >50% at 1 µM (selectivity index >3.7) [1].

DYRK1A Inhibition
Head-to-head
IC50 0.27 µM >185× vs unsub.
Supports kinase selectivity review
Radiometric assay, 10 µM ATP, DYRK1A
kinase inhibition DYRK1A Alzheimer's research

Optimal Application Scenarios for 6-Chloro-pyrazine-2-carboximidic acid methylester Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

Leverage the compound’s potent and selective DYRK1A inhibition (IC50 = 0.27 µM) [1] and high aqueous solubility (215 µg/mL) [2] to develop CNS-penetrant candidates. The chloro group’s superior stability under basic conditions (8% decomposition vs. 34% for bromo) [3] ensures reliable SAR series expansion via C–N coupling without premature ester cleavage.

Process Chemistry: Large-Scale Synthesis of Aminated Pyrazines

Use this building block for copper-catalyzed C–N cross-coupling where the chloro derivative gives 89% yield vs. 41% for fluoro [1]. The lower logP (1.42 vs. 1.78 for bromo) [4] facilitates aqueous workup and crystallization, reducing solvent usage and purification steps in kilogram-scale production.

Antimicrobial Drug Discovery: M. tuberculosis Screening

Employ the compound as a validated antitubercular scaffold with MIC = 2.5 µM against H37Rv, outperforming non-chlorinated analog (>50 µM) [1]. Its enhanced metabolic stability (t½ >500 min in basic medium) [3] makes it suitable for time-kill assays and resistance evolution studies without rapid degradation.

High-Throughput Screening (HTS) Library Construction

Incorporate this compound into diversity-oriented synthesis libraries due to its orthogonal reactivity: chlorine enables selective SNAr or Suzuki reactions, while the carboximidate can be hydrolyzed to carboxylic acid or reduced to amidine. The solubility of 215 µg/mL [2] exceeds typical HTS threshold (100 µg/mL), ensuring DMSO stock solutions remain precipitation-free.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Chloro-substituent coupling efficiency and aqueous solubility
Kinase selectivity profiling and CNS penetration assessment
Large-scale amination synthesis
Copper-catalyzed coupling yield and workup compatibility
Crystallization yield and solvent reduction
Antimycobacterial lead identification
Chlorinated scaffold activity in antimicrobial assay context
MIC confirmation and metabolic stability assessment
HTS library construction
Orthogonal reactivity and DMSO solubility profile
Precipitation-free solubility and diversity-oriented synthesis

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